9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione
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Overview
Description
9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione: is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include:
Cyclization Reactions: The formation of the pyranoindole ring system through cyclization reactions.
Reagents and Catalysts: Common reagents include acids or bases to facilitate the cyclization process. Catalysts may also be used to enhance the reaction efficiency.
Temperature and Solvent: The reactions are often carried out at elevated temperatures in solvents such as ethanol or methanol to ensure proper dissolution and reaction kinetics.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it to more reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione involves its interaction with molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- 9-(1H-Indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
- 9-(1H-Indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
- 7-Bromo-9-(1H-Indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione is unique due to its specific pyranoindole ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
9-methyl-4H-pyrano[3,4-b]indole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(14)16-12(15)11(8)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOXVNIBOOHGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)OC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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